molecular formula C19H29N5O2 B6959797 N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No.: B6959797
M. Wt: 359.5 g/mol
InChI Key: QVSAWVKMUBFNFD-UHFFFAOYSA-N
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Description

N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a complex organic compound with a unique structure that combines imidazole, oxane, and pyrazole moieties

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-13-16(14(2)24(4)22-13)5-6-17(25)21-18(15-7-11-26-12-8-15)19-20-9-10-23(19)3/h9-10,15,18H,5-8,11-12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSAWVKMUBFNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NC(C2CCOCC2)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as 1-methylimidazole, oxane, and 1,3,5-trimethylpyrazole. These components are then linked through a series of condensation and substitution reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide: shares structural similarities with other compounds containing imidazole, oxane, and pyrazole moieties.

    This compound: is unique due to its specific combination of functional groups and their spatial arrangement, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets and its potential for diverse applications in scientific research and industry. Its specific structure allows for selective binding and activity, making it a valuable compound for further study and development.

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